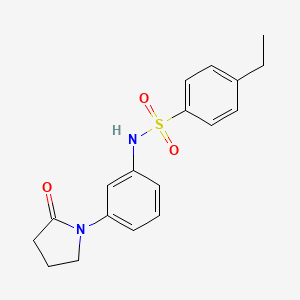

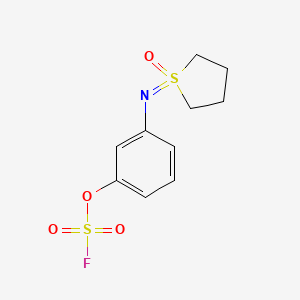

![molecular formula C23H22N4O7S B2992476 5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 891127-17-6](/img/structure/B2992476.png)

5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a nitro group, an oxadiazole ring, a benzo[b]thiophene ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The benzo[b]thiophene ring is a five-membered heterocyclic compound containing a sulfur atom . The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. The nitro group (-NO2) is a common functional group in organic chemistry, and the carboxamide group (-CONH2) is a derivative of carboxylic acids .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of nitrothiophene derivatives, including structures similar to "5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide," focuses on creating compounds with potential radiosensitization and bioreductive activation properties. For instance, a series of nitrothiophenes with tertiary amine or oxirane side chains showed promise as radiosensitizers and selective cytotoxins (Threadgill et al., 1991). These studies highlight the compound's utility in enhancing radiotherapy's effectiveness and its selective toxicity towards hypoxic cells.

Radiosensitization and Cytotoxicity

Compounds structurally related to "5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide" have been evaluated for their potential as radiosensitizers. The aim is to sensitize cancer cells to radiation therapy, thereby enhancing treatment efficacy. The research by Threadgill et al. (1991) demonstrates the application of nitrothiophene derivatives in this context, suggesting the possibility of improving cancer treatment outcomes through chemical sensitization.

Antioxidant Activity

The study of various derivatives for their antioxidant properties has led to the identification of compounds with significant activity. For example, a series of pyrrolidine-3-carboxylic acid derivatives exhibited potent antioxidant activities, with some derivatives outperforming known antioxidants like ascorbic acid (Tumosienė et al., 2019). This research underscores the potential therapeutic applications of these compounds in combating oxidative stress-related diseases.

Antidiabetic Screening

The exploration of novel compounds for antidiabetic properties has also been undertaken. A series of dihydropyrimidine derivatives were synthesized and assessed for their α-amylase inhibitory activity, indicating potential applications in managing diabetes (Lalpara et al., 2021). Such studies contribute to the search for new antidiabetic medications.

Material Science Applications

In the realm of material science, oxadiazole derivatives have been investigated for their corrosion inhibition efficiency on mild steel, revealing their potential as protective agents in industrial applications (Kalia et al., 2020). This research highlights the compound's utility beyond biomedical applications, extending to materials protection.

properties

IUPAC Name |

5-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O7S/c1-4-31-16-10-14(11-17(32-5-2)20(16)33-6-3)22-25-26-23(34-22)24-21(28)19-12-13-9-15(27(29)30)7-8-18(13)35-19/h7-12H,4-6H2,1-3H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHRZMAVKBWGNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

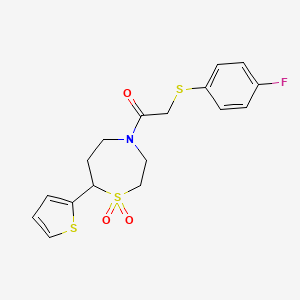

![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992400.png)

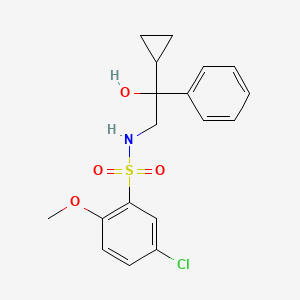

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2992401.png)

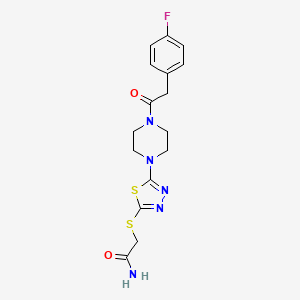

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2992415.png)

![2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B2992416.png)